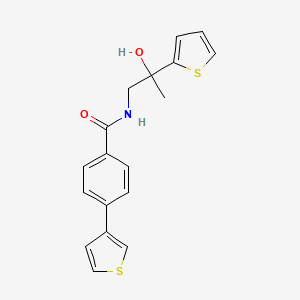

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c1-18(21,16-3-2-9-23-16)12-19-17(20)14-6-4-13(5-7-14)15-8-10-22-11-15/h2-11,21H,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZJOIHHDWPESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-2-(thiophen-2-yl)propylamine, which is then reacted with 4-(thiophen-3-yl)benzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: Electrophilic aromatic substitution can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound’s thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the benzamide moiety can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitution patterns and functional groups. Below is a comparative analysis with key derivatives from the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Position Effects :

- Thiophene substitution at the 3-position (as in the target compound) vs. 2-position (e.g., compound 4a) alters electronic distribution and steric interactions. For instance, compound 5b (3-thiophen-3-yl) exhibited distinct NMR shifts compared to 4a (4-thiophen-2-yl), suggesting positional effects on aromatic proton environments .

- The hydroxyl group in the target compound may improve aqueous solubility relative to bromoethoxyethyl (compound in [3]) or cyclopropylamine (compounds in [1]) substituents.

Synthetic Yields and Purification :

- The target compound’s synthesis would require optimization similar to compound 4a (63% yield via chromatography ). Bromoethoxyethyl analogs (e.g., in [3]) achieved moderate yields, suggesting challenges in coupling bulky thiophene-containing groups.

The hydroxyl group may confer unique pharmacokinetic properties, such as improved metabolic stability compared to methoxypropyl derivatives (e.g., in [8]).

Spectroscopic Characterization :

Q & A

Basic: What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(thiophen-3-yl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions:

Benzamide Core Formation : React a benzoyl chloride derivative with a hydroxy-thiophenylpropylamine under anhydrous conditions (e.g., dry THF, 0–5°C) to form the amide bond. Catalysts like HOBt/DCC or EDCl can improve coupling efficiency .

Thiophene Substitution : Introduce thiophene groups via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and controlled heating (60–80°C) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMSO/water) to isolate the product. Optimize yields by adjusting solvent polarity and reaction time .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- X-ray Crystallography : Resolve the 3D structure using SHELX software for data refinement. Single-crystal diffraction at 100 K provides bond-length and angle precision .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions, with thiophene protons appearing as distinct doublets (δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 426.08) and detects impurities .

Basic: How can solubility and stability be experimentally determined for this compound?

Answer:

- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol). Quantify via HPLC-UV at λmax ≈ 260 nm .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition by TLC or LC-MS, noting hydrolysis at the amide bond under acidic conditions .

Advanced: What density-functional theory (DFT) methods are suitable for predicting this compound’s electronic properties?

Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model thermochemical properties (e.g., atomization energy error <2.4 kcal/mol) .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and LANL2DZ for sulfur atoms. Validate with experimental UV-Vis spectra .

- Solvent Effects : Include PCM models to simulate polar environments. Compare HOMO-LUMO gaps with cyclic voltammetry data .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in substitution or oxidation reactions?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in thiophene electrophilic substitution .

- In Situ Spectroscopy : Track oxidation (e.g., hydroxyl → ketone) via FT-IR (C=O stretch at 1700 cm⁻¹) or Raman spectroscopy .

- Computational Mapping : Generate potential energy surfaces (Gaussian 16) to identify transition states for sulfonamide reduction pathways .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

Derivative Synthesis : Modify thiophene positions (2- vs. 3-substitution) or introduce electron-withdrawing groups (e.g., -CF₃) .

Biological Assays : Test against target receptors (e.g., 5-HT1A) using radioligand binding assays. Correlate IC₅₀ values with LogP (HPLC-derived) .

Statistical Modeling : Apply QSAR with descriptors like molar refractivity and polar surface area. Validate with leave-one-out cross-validation .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting crystallographic vs. computational bond lengths)?

Answer:

- Replication : Repeat crystallography under varying conditions (temperature, solvent) to exclude lattice effects .

- Error Analysis : Compare DFT-predicted bond lengths with multiple functionals (e.g., PBE0 vs. M06-2X). Discrepancies >0.02 Å suggest basis-set limitations .

- Synchrotron Validation : Collect high-resolution X-ray data (λ = 0.7 Å) to minimize thermal motion artifacts .

Advanced: What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

Answer:

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for Suzuki coupling, achieving >90% ee. Monitor by chiral HPLC (Chiralpak IA column) .

- Dynamic Resolution : Employ enzymatic kinetic resolution (e.g., Candida antarctica lipase) for hydroxypropyl intermediates .

- Crystallization-Induced Diastereomerism : Add chiral auxiliaries (e.g., L-tartaric acid) to precipitate the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.